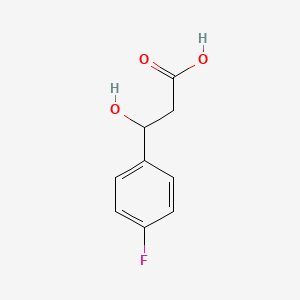

3-(4-Fluorophenyl)-3-hydroxypropanoic acid

Description

3-(4-Fluorophenyl)-3-hydroxypropanoic acid (C₉H₉FO₃, molecular weight 184.16 g/mol) is a fluorinated aromatic hydroxy acid characterized by a propanoic acid backbone substituted with a hydroxyl group at the 3-position and a 4-fluorophenyl ring. Its structure is defined by the SMILES C1=CC(=CC=C1C(CC(=O)O)O)F and InChIKey QLEUDHYLOHWMLQ-UHFFFAOYSA-N . The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, while the hydroxyl and carboxylic acid groups contribute to hydrogen-bonding interactions and acidity (pKa ~3–4 for the carboxylic acid) .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEUDHYLOHWMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(4-Fluorophenyl)-3-oxopropanoic acid.

Reduction: 3-(4-Fluorophenyl)-1,3-propanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its chiral nature allows it to be used in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

Biology

In biological research, 3-(4-Fluorophenyl)-3-hydroxypropanoic acid is utilized to study enzyme-substrate interactions. Its structure enables researchers to investigate the effects of fluorine substitution on biological activity, particularly in relation to enzyme inhibition.

Medicine

The compound has shown potential as a pharmaceutical intermediate. Notably, its derivatives exhibit therapeutic properties such as anti-inflammatory and analgesic effects. For instance, derivatives of this compound have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.

Case Studies :

- In Vitro Studies : Research indicates that this compound inhibits COX-1 and COX-2 enzymes in human cell cultures, leading to a dose-dependent reduction in prostaglandin E2 levels, a significant mediator of inflammation.

- In Vivo Models : Animal studies have demonstrated that administration of this compound results in significant reductions in inflammatory responses, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Industrial Applications

In the industrial sector, 3-(4-Fluorophenyl)-3-hydroxypropanoic acid is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogues and their distinguishing features:

Biological Activity

3-(4-Fluorophenyl)-3-hydroxypropanoic acid (also referred to as 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid) is a fluorinated derivative of amino acids that has garnered attention for its potential biological activities. The incorporation of a fluorine atom in the phenyl ring enhances its lipophilicity and stability, which may influence its interaction with biological targets. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The molecular formula of 3-(4-Fluorophenyl)-3-hydroxypropanoic acid is C9H10FNO3, with a molecular weight of 199.18 g/mol. The presence of the hydroxyl and carboxylic acid groups allows for various chemical reactions, including oxidation and reduction, which can lead to different derivatives with potentially distinct biological activities.

The biological activity of 3-(4-Fluorophenyl)-3-hydroxypropanoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atom increases the compound's lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, modulating their functions. This mechanism is critical in understanding how it can affect various biological pathways.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that 3-(4-Fluorophenyl)-3-hydroxypropanoic acid exhibits notable antimicrobial and anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains and reduce inflammation markers in cellular models .

Analgesic Activity

Patents have reported that derivatives of this compound possess analgesic properties. These derivatives are being explored for their potential use in alleviating pain in mammals, suggesting that they could serve as effective analgesics in clinical settings .

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of 3-(4-Fluorophenyl)-3-hydroxypropanoic acid against structurally similar compounds. For example:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid | C9H10ClNO3 | Contains chlorine instead of fluorine |

| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | C9H10FNO | Different substitution pattern on the phenyl ring |

| 2-Amino-4-(4-fluorophenyl)butyric acid | C11H12FNO2 | Longer carbon chain with similar aromatic substitution |

These comparisons highlight that while 3-(4-Fluorophenyl)-3-hydroxypropanoic acid shares features with other compounds, its unique arrangement of functional groups may impart distinct properties that warrant further investigation.

Case Studies

- Antioxidant Activity : A study demonstrated that fluorinated derivatives of flavones, which share structural similarities with 3-(4-Fluorophenyl)-3-hydroxypropanoic acid, showed enhanced antioxidant activity compared to their non-fluorinated counterparts. This indicates a potential for developing antioxidant therapies based on this compound .

- Neuroprotective Effects : Another case study evaluated the neuroprotective effects of compounds similar to 3-(4-Fluorophenyl)-3-hydroxypropanoic acid against glutamate-induced toxicity in neuronal cultures. The results suggested a protective effect mediated by reduced reactive oxygen species (ROS) generation, supporting its potential application in neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)-3-hydroxypropanoic acid?

The synthesis typically involves Grignard addition followed by hydrolysis and decarboxylation. For example, 4-fluorophenylmagnesium bromide can be reacted with α-cyano esters (e.g., ethyl 2-cyanoacrylate derivatives) to form intermediates, which are hydrolyzed under acidic conditions (e.g., H₂SO₄ in acetic acid/water) to yield the target compound . Alternative routes may utilize malic acid derivatives condensed with fluorinated aromatic amines under reflux with HCl, analogous to methods for benzimidazolyl-hydroxypropanoic acids .

Q. How is the compound characterized spectroscopically?

- IR Spectroscopy : Bands at ~1725 cm⁻¹ (carboxylic acid C=O stretch) and ~1400–1550 cm⁻¹ (asymmetric/symmetric COO⁻ stretches) confirm ionization states. Hydroxy and fluorophenyl groups show O-H (~3200–3500 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches .

- NMR : ¹H NMR reveals splitting patterns for the fluorophenyl protons (meta/para coupling) and the hydroxy-bearing methine proton (δ ~4.5–5.5 ppm). ¹³C NMR confirms the carboxylic acid (δ ~170–175 ppm) and fluorinated aromatic carbons (δ ~115–160 ppm) .

Q. What solvents and conditions are optimal for purification?

Recrystallization from ethanol-water mixtures (e.g., 70:30 v/v) is effective for isolating zwitterionic forms. For unionized forms (e.g., ester derivatives), anhydrous ether or toluene is preferred. Acidic conditions (pH 5) during neutralization improve yield by minimizing side reactions .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

The stereochemistry of the hydroxy group is sensitive to catalyst choice and temperature . For example:

- Grignard reactions with chiral auxiliaries (e.g., Evans’ oxazolidinones) can enforce enantioselectivity.

- Acidic hydrolysis of esters may racemize the α-carbon unless performed at low temperatures (<0°C) .

- Zwitterionic intermediates stabilize specific configurations, as seen in analogous benzimidazolyl-hydroxypropanoic acids .

Q. How can conflicting spectral data (e.g., IR vs. NMR) be resolved for structural confirmation?

- Variable pH Analysis : IR spectra at pH 5 (zwitterion) vs. pH 2 (unionized acid) clarify carboxyl ionization states .

- Decoupling Experiments : ¹H-¹³C HMBC NMR identifies coupling between the hydroxy proton and adjacent carbons, resolving ambiguities in keto-enol tautomerism .

- X-ray Crystallography : Definitive structural assignment is achieved via single-crystal analysis, particularly for resolving regioisomers .

Q. What metabolic pathways might involve this compound, and how can they be studied?

- In-Vitro Models : Incubate with human liver microsomes to assess phase I/II metabolism. Monitor fluorophenyl ring oxidation (CYP450-mediated) and glucuronidation of the hydroxy group .

- Microbiome Studies : Gut microbiota (e.g., Clostridium spp.) may metabolize fluorophenyl derivatives into bioactive metabolites, detectable via LC-MS/MS in fecal or urine samples .

- Isotope Labeling : Use ¹⁸O-labeled water to trace hydroxylation pathways .

Q. What strategies mitigate degradation during storage?

- Lyophilization : Stable for >6 months at –20°C in amber vials.

- Buffered Solutions : Store at pH 6–7 (zwitterionic form) to prevent keto-enol tautomerism, which accelerates degradation at elevated temperatures .

Q. How can computational methods aid in predicting reactivity?

- DFT Calculations : Model transition states for fluorophenyl ring reactions (e.g., electrophilic substitution) to predict regioselectivity .

- Molecular Dynamics : Simulate zwitterion stability in aqueous vs. lipid membranes to optimize drug delivery .

Methodological Notes

- Synthetic Optimization : Adjust stoichiometry of Grignard reagents to minimize diaryl byproducts .

- Analytical Validation : Cross-validate HPLC purity (>98%) with charged aerosol detection (CAD) to account for non-UV-active impurities .

- Safety : Use PPE (gloves, goggles) when handling fluorinated compounds; avoid prolonged exposure due to potential neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.